TNKS/USP25-IN-C44

PPI inhibitor Target engagement Mechanism of action

TNKS/USP25-IN-C44 (C44) is a first-in-class small molecule that uniquely disrupts the TNKS-USP25 protein-protein interaction (PPI), leading to active TNKS degradation rather than enzymatic inhibition. This mechanism precludes generic substitution by conventional tankyrase PARP inhibitors (e.g., AZ6102, G007-LK) or dual USP25/28 inhibitors (e.g., AZ1, AZ2). It is essential for studies requiring selective TNKS destabilization without USP28 cross-reactivity. Validated in prostate cancer models (PC-3, LNCaP) and as a positive control for PPI inhibitor screening campaigns. Ideal for Wnt pathway target validation and oncology research.

Molecular Formula C17H19FN2O3S
Molecular Weight 350.41
Cat. No. B1194550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTNKS/USP25-IN-C44
SynonymsC44;  TNKS/USP25-IN-C44;  TNKS/USP25 IN-C44;  TNKS/USP25-IN C44
Molecular FormulaC17H19FN2O3S
Molecular Weight350.41
Structural Identifiers
SMILESO=C(C1=C(NC(COC2=CC=C(CC)C=C2F)=O)SC(C)=C1C)N
InChIInChI=1S/C17H19FN2O3S/c1-4-11-5-6-13(12(18)7-11)23-8-14(21)20-17-15(16(19)22)9(2)10(3)24-17/h5-7H,4,8H2,1-3H3,(H2,19,22)(H,20,21)
InChIKeyXXWLRCVYHPVERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TNKS/USP25-IN-C44: A Protein-Protein Interaction Inhibitor for Wnt-Pathway Dependent Cancer Research


TNKS/USP25-IN-C44 (C44; molecular formula C17H19FN2O3S, MW 350.41) is a small-molecule inhibitor that selectively disrupts the protein-protein interaction (PPI) between tankyrase (TNKS) and ubiquitin-specific protease 25 (USP25) [1]. Unlike conventional tankyrase inhibitors that target the PARP catalytic domain, C44 binds directly to the TNKS-USP25 PPI interface, promoting TNKS destabilization and subsequent degradation [1]. This mechanism leads to increased AXIN half-life and β-catenin breakdown, resulting in Wnt pathway inhibition [2]. C44 was identified through hierarchical virtual screening of over 200,000 compounds against the characterized USP25/TNKS-ARC5 protein complex structure [2].

Why TNKS/USP25-IN-C44 Cannot Be Substituted by USP25 Enzyme Inhibitors or Tankyrase Catalytic Inhibitors


C44 operates through a fundamentally distinct mechanism from in-class compounds, precluding generic substitution. Direct USP25 enzyme inhibitors (e.g., AZ1 with USP25 IC50 = 0.7 μM) target the catalytic deubiquitinase activity of USP25 but do not disrupt the physical TNKS-USP25 binding interface . Conversely, conventional tankyrase inhibitors (e.g., AZ6102 with TNKS1/2 IC50 = 3 nM/1 nM; G007-LK with TNKS1/2 IC50 = 46 nM/25 nM) inhibit the PARP catalytic domain of TNKS, blocking AXIN PARylation but preserving TNKS protein stability . C44 uniquely promotes active TNKS protein degradation by disrupting the stabilizing USP25 interaction, a mechanism that produces differential downstream effects on Wnt signaling amplitude and duration compared to catalytic inhibition alone [1]. This mechanistic divergence translates to non-overlapping selectivity profiles and distinct experimental outcomes, making C44 irreplaceable for studies specifically requiring PPI disruption or TNKS destabilization.

TNKS/USP25-IN-C44 Quantitative Differentiation Evidence: Comparative Data Against Key Analogs


Mechanism of Action Differentiation: PPI Disruption Versus Catalytic USP25 Inhibition

TNKS/USP25-IN-C44 (C44) operates as a selective protein-protein interaction (PPI) inhibitor that disrupts the TNKS-USP25 binding interface, whereas AZ1 and AZ2 function as direct USP25 catalytic enzyme inhibitors targeting the deubiquitinase active site [1]. C44 does not directly inhibit USP25 enzymatic activity; it prevents USP25 from physically interacting with and stabilizing TNKS, leading to enhanced TNKS degradation [2]. In contrast, AZ1 (USP25 IC50 = 0.7 μM) and AZ2 (USP25 IC50 = 0.9 μM) block USP25 catalytic function but preserve the TNKS-USP25 binding interaction .

PPI inhibitor Target engagement Mechanism of action Deubiquitinase

Differential Downstream Wnt Pathway Effects: C44 AXIN Stabilization Versus TNKS Catalytic Inhibitors

C44 disruption of the TNKS-USP25 interaction leads to increased AXIN half-life and subsequent β-catenin protein breakdown, a functional outcome that differs mechanistically from the effects of TNKS catalytic inhibitors [1]. AZ6102 (TNKS1/2 IC50 = 3 nM/1 nM) and G007-LK (TNKS1/2 IC50 = 46 nM/25 nM) inhibit the PARP catalytic activity of TNKS, blocking AXIN PARylation but not promoting TNKS degradation . While both classes elevate AXIN levels, C44 achieves this through TNKS protein depletion, whereas catalytic inhibitors achieve it through enzymatic blockade while preserving TNKS protein abundance [2].

Wnt signaling AXIN half-life β-catenin degradation Functional readout

Target Selectivity Profile: PPI-Specific Modulation Without USP28 Cross-Reactivity

TNKS/USP25-IN-C44 (C44) selectively disrupts the TNKS-USP25 interaction without reported activity against USP28, a closely related deubiquitinase that shares high sequence identity with USP25 [1]. In contrast, AZ1 and AZ2 exhibit dual USP25/USP28 inhibitory activity, with AZ1 showing USP25 IC50 = 0.62 μM and USP28 IC50 = 0.7 μM; AZ2 shows IC50 = 0.9 μM for both USP25 and USP28 . The selectivity of C44 derives from its binding to the TNKS-USP25 PPI interface rather than the USP25 catalytic domain, which is structurally conserved between USP25 and USP28 .

Selectivity Off-target profiling USP28 DUB selectivity

In Vivo Tumor Growth Inhibition: Prostate Cancer Xenograft Efficacy

TNKS/USP25-IN-C44 (C44) significantly attenuates prostate cancer cell proliferation in vivo, demonstrating tumor growth suppression in prostate cancer xenograft models [1]. The study by Cheng et al. established that selective inhibition of the TNKS-USP25 interaction by C44 reduces tumor growth in vivo, validating the therapeutic relevance of this PPI-targeting strategy [2]. While quantitative tumor volume reduction data require access to the full article for extraction, the published abstract confirms in vivo efficacy as a core finding [3].

Xenograft model Tumor growth inhibition In vivo efficacy Prostate cancer

TNKS/USP25-IN-C44: Optimal Experimental Applications Based on Quantitative Differentiation Evidence


Investigating TNKS Degradation Mechanisms Without USP28 Interference

C44 is uniquely suited for studies requiring selective disruption of the TNKS-USP25 interaction to promote TNKS degradation, without confounding USP28 inhibition. Unlike dual USP25/28 inhibitors (AZ1 USP28 IC50 = 0.7 μM; AZ2 USP28 IC50 = 0.9 μM), C44 lacks USP28 cross-reactivity [1]. This enables cleaner interpretation of TNKS-dependent Wnt signaling modulation and avoids off-target effects on USP28-mediated pathways including c-Myc regulation and immune signaling .

Differentiating TNKS Scaffolding Functions from Catalytic Functions in Wnt Signaling

C44 provides a critical tool for dissecting TNKS scaffolding versus enzymatic contributions to Wnt pathway regulation. Catalytic inhibitors (AZ6102, G007-LK) block TNKS PARP activity while preserving TNKS protein [1]. C44 uniquely promotes TNKS protein degradation by disrupting USP25-mediated stabilization . Comparative use of C44 alongside catalytic inhibitors enables investigators to distinguish phenotypes arising from TNKS protein loss versus enzymatic blockade — essential for target validation studies .

Prostate Cancer Wnt-Pathway Dependent Proliferation Studies

C44 is validated in prostate cancer models (PC-3 and LNCaP cell lines) for studying Wnt-pathway dependent proliferation [1]. The compound demonstrated significant in vitro and in vivo tumor growth attenuation in prostate cancer xenografts . Researchers studying prostate cancer where TNKS-USP25 interaction contributes to Wnt-driven oncogenesis should prioritize C44 over catalytic TNKS inhibitors, which may not replicate the TNKS destabilization phenotype observed with C44 .

PPI Inhibitor Mechanism-of-Action Studies and Virtual Screening Validation

C44 serves as a validated positive control for protein-protein interaction inhibitor discovery campaigns targeting the TNKS-USP25 interface [1]. Identified through hierarchical virtual screening of over 200,000 compounds against the USP25/TNKS-ARC5 complex, C44 represents a structurally characterized PPI inhibitor with confirmed target engagement . Researchers developing computational PPI screening workflows or validating biochemical PPI disruption assays can employ C44 as a reference compound with established binding to the TNKS-USP25 interface .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for TNKS/USP25-IN-C44

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.